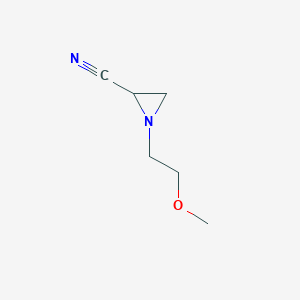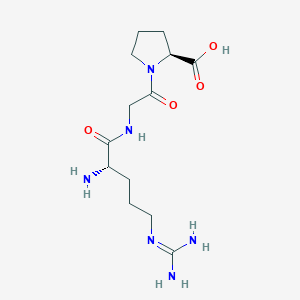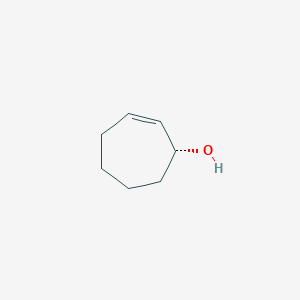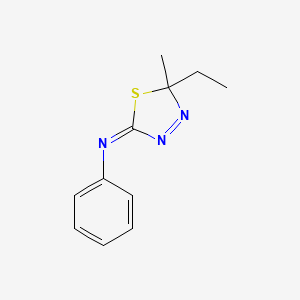![molecular formula C24H36O3 B14434733 4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate CAS No. 75390-94-2](/img/structure/B14434733.png)
4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butoxyphenyl 4-pentylbicyclo[222]octane-1-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid with 4-butoxyphenol under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine, and the reaction mixture is heated to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mécanisme D'action
The mechanism of action of 4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
- Bicyclo[2.2.2]octane-2-carboxylic acid
Uniqueness
4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butoxyphenyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .
Propriétés
| 75390-94-2 | |
Formule moléculaire |
C24H36O3 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
(4-butoxyphenyl) 4-pentylbicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C24H36O3/c1-3-5-7-12-23-13-16-24(17-14-23,18-15-23)22(25)27-21-10-8-20(9-11-21)26-19-6-4-2/h8-11H,3-7,12-19H2,1-2H3 |
Clé InChI |
WMHBLEZCFAVKSZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC12CCC(CC1)(CC2)C(=O)OC3=CC=C(C=C3)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[1-(phenylsulfanyl)propyl]silane](/img/structure/B14434653.png)





![2-[(Ethenylsulfanyl)methyl]oxirane](/img/structure/B14434683.png)
![8,10-Dichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14434687.png)




